molecular formula C22H16F3N3O2S B2587245 N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1704504-42-6

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2587245
CAS No.: 1704504-42-6
M. Wt: 443.44
InChI Key: RRYFOYNDNHKGCC-UHFFFAOYSA-N
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Description

N-(2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a structurally complex molecule featuring a 1,2,4-oxadiazole core substituted with a thiophen-2-yl group and a methyl-linked phenyl ring. This compound belongs to a class of heterocyclic derivatives known for their pharmacological relevance, particularly in targeting enzymes or receptors due to their electron-rich aromatic systems and polar functional groups .

Properties

IUPAC Name

N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O2S/c23-22(24,25)16-7-3-5-14(11-16)12-19(29)26-17-8-2-1-6-15(17)13-20-27-21(28-30-20)18-9-4-10-31-18/h1-11H,12-13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYFOYNDNHKGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, emphasizing synthetic pathways, functional group variations, and inferred biological implications.

Key Observations :

  • Core Heterocycles : The target’s 1,2,4-oxadiazole core distinguishes it from 1,3,4-thiadiazole () and benzamide () derivatives. Oxadiazoles are preferred for their metabolic stability and hydrogen-bonding capacity, whereas thiadiazoles may offer enhanced π-π stacking .
  • Trifluoromethyl Phenyl Group : Shared with and compounds, this group improves lipophilicity and resistance to oxidative metabolism. The para-position in vs. meta-position in the target compound may influence target binding .
  • Synthetic Complexity : The target compound’s synthesis likely requires cyclization steps for oxadiazole formation, contrasting with ’s straightforward coupling and ’s multi-step sulfanyl incorporation .
Functional Implications
  • The mercapto group in ’s compound may confer redox-modulating properties .
  • Solubility and Permeability: The trifluoromethyl group enhances membrane permeability but may reduce aqueous solubility compared to non-fluorinated analogs. ’s flutolanil, a fungicide, leverages this balance for systemic activity .

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